molecular formula C11H8FNO B6341041 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1214377-76-0

2-(3-Fluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6341041
CAS RN: 1214377-76-0
M. Wt: 189.19 g/mol
InChI Key: LGGWIAUULKLPBX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-3-hydroxypyridine (3FPH) is a heterocyclic compound with a diverse range of applications in the fields of medicine, pharmacology and biochemistry. The compound is a white crystalline solid with a molecular weight of 158.12 g/mol and a melting point of 104-105°C. 3FPH has been used in a variety of research, including drug delivery, drug design, and biochemistry.

Scientific Research Applications

2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used in a variety of research applications, including drug delivery, drug design, and biochemistry. In drug delivery, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to synthesize novel drug delivery systems for targeted delivery of therapeutic agents. In drug design, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to synthesize novel compounds for potential therapeutic applications. In biochemistry, 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it has been suggested that 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes may lead to the inhibition of certain metabolic pathways, which can result in the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% are not fully understood. However, it has been suggested that 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% may have a range of effects, including inhibition of certain metabolic pathways, inhibition of certain enzymes, and inhibition of certain biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. The major limitation of using 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments is the lack of understanding of its mechanism of action and its potential biochemical and physiological effects.

Future Directions

For research on 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% include further investigation of its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% in drug delivery and drug design. Additionally, further research should be conducted to investigate the potential of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% to inhibit certain enzymes and metabolic pathways. Finally, further research should be conducted to explore the potential of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% to interact with other compounds and to modify their properties.

Synthesis Methods

The synthesis of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% has been reported in various publications, including the synthesis of 2-(3-Fluorophenyl)-3-hydroxypyridine, 95% from 2-fluoroaniline and 3-hydroxy-2-methylpyridine. The reaction is carried out in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) at reflux temperature. The reaction is typically completed in 3-4 hours and yields a product with 95% purity.

properties

IUPAC Name

2-(3-fluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWIAUULKLPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673379
Record name 2-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyridin-3-ol

CAS RN

1214377-76-0
Record name 2-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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